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An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-6-
methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of Methyl 2-chloro-6-methylpyridine-4-
carboxylate. The structure of this compound is confirmed through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the

experimental protocols for these techniques and presents the expected data in a clear, tabular

format. Furthermore, logical workflows for spectral interpretation are visualized using diagrams

to aid in understanding the structure confirmation process.

Introduction
Methyl 2-chloro-6-methylpyridine-4-carboxylate is a substituted pyridine derivative. Pyridine

and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in

medicinal chemistry and material science. Accurate structure elucidation is a critical first step in

any research and development process involving such compounds, ensuring the identity and
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purity of the molecule. This guide outlines the analytical workflow for confirming the structure of

Methyl 2-chloro-6-methylpyridine-4-carboxylate (Figure 1).

Figure 1. Chemical Structure of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table

1.

Table 1. Physicochemical Properties of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Property Value Reference

CAS Number 3998-90-1 [1][2][3][4]

Molecular Formula C₈H₈ClNO₂ [1][3]

Molecular Weight 185.61 g/mol [1][3]

Appearance White to off-white solid [1]

Melting Point 58-62 °C [1][2]

Boiling Point 124-125 °C at 7 mmHg [1][2]

SMILES COC(=O)c1cc(C)nc(Cl)c1 [1][3]

InChI

1S/C8H8ClNO2/c1-5-3-

6(8(11)12-2)4-7(9)10-5/h3-

4H,1-2H3

[1][3]

Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for Methyl 2-chloro-6-
methylpyridine-4-carboxylate.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their connectivity.
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Table 2. Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 s 1H H-5

~7.60 s 1H H-3

~3.90 s 3H O-CH₃

~2.60 s 3H Ar-CH₃

Interpretation: The ¹H NMR spectrum is expected to show four distinct signals. The two

singlets in the aromatic region (~7-8 ppm) correspond to the two protons on the pyridine ring.

The downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen, the

chloro group, and the carboxylate group. The singlets at ~3.90 ppm and ~2.60 ppm are

assigned to the methyl ester and the methyl group attached to the pyridine ring, respectively.

The lack of splitting for the aromatic protons is due to their para-like positions, resulting in a

very small or zero coupling constant.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3. Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃).
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Chemical Shift (δ, ppm) Assignment

~165.0 C=O (ester)

~160.0 C-6

~152.0 C-2

~145.0 C-4

~125.0 C-5

~120.0 C-3

~52.5 O-CH₃

~24.0 Ar-CH₃

Interpretation: The spectrum is predicted to show eight distinct carbon signals, corresponding

to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears at

the most downfield position (~165.0 ppm). The carbons of the pyridine ring are observed in

the aromatic region, with their specific shifts influenced by the attached substituents. The

methyl ester carbon and the aromatic methyl carbon appear in the upfield region.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4. Predicted Mass Spectrometry Data (Electron Ionization).

m/z Relative Intensity Assignment

185/187 High
[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotope pattern)

154/156 Moderate [M - OCH₃]⁺

126/128 Moderate [M - COOCH₃]⁺

91 Moderate [C₆H₄N]⁺ fragment
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Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 185 and an

[M+2]⁺ peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a

compound containing one chlorine atom. Key fragmentation pathways would involve the loss

of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5. Predicted Infrared (IR) Absorption Data.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic, CH₃)

~1730 Strong C=O stretch (ester)

~1600, ~1470 Medium-Strong
C=C and C=N stretching

(aromatic ring)

~1250 Strong C-O stretch (ester)

~850 Strong C-Cl stretch

Interpretation: The IR spectrum will prominently feature a strong absorption band around

1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. Aromatic C-H

and C=C/C=N stretching vibrations will also be present. The C-O stretch of the ester and the

C-Cl stretch will also be observable.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-chloro-6-
methylpyridine-4-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds,

and 16 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45°

pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

Processing: Process the raw data with Fourier transformation, phase correction, and

baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile

solvent like methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition: Introduce the sample via direct infusion or a GC inlet. Acquire the mass

spectrum over a mass range of m/z 50-300.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

(~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin,

transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-

add 32 scans.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule.
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Visualized Workflows
The following diagrams illustrate the logical workflow for the structure elucidation process.
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Caption: Overall workflow for the structure elucidation of the target compound.
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Caption: Logic diagram for NMR spectral data interpretation.
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Mass Spectrometry Data Infrared Spectroscopy Data
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Caption: Interpretation of MS and IR data for structural confirmation.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy

provides a consistent and unambiguous confirmation of the structure of Methyl 2-chloro-6-
methylpyridine-4-carboxylate. The presented data and workflows serve as a robust guide for

researchers in the verification of this compound's identity, ensuring the reliability of subsequent

scientific investigations and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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